An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG4-CH2CH2COOH
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool for the covalent modification of biomolecules and the construction of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, while the orthogonal protecting groups allow for sequential and controlled conjugation strategies.[1][2]
Core Chemical and Physical Properties
Boc-NH-PEG4-CH2CH2COOH is characterized by the following properties, essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31NO8 | [2][3] |
| Molecular Weight | 365.42 g/mol | [3] |
| Appearance | Yellow oil or colorless syrup | [3][4] |
| Density | 1.124 ± 0.06 g/cm³ | [5] |
| Boiling Point | 504.5 ± 50.0 °C at 760 mmHg | |
| Solubility | Good solubility in organic solvents (DCM, DMF, DMSO) and some aqueous solubility. A related compound, Fmoc-NH-PEG4-CH2CH2COOH, is soluble in DMSO at 100 mg/mL (with sonication). | [1][6] |
| pKa of Carboxylic Acid | Approximately 4-5 (typical for a carboxylic acid) | |
| Storage Conditions | Store at -20°C or 2-8°C, protected from light and moisture. |
Reactivity and Functional Group Transformations
The utility of Boc-NH-PEG4-CH2CH2COOH lies in the selective reactivity of its terminal functional groups.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid can be readily activated to form a stable amide bond with primary or secondary amines, such as the lysine (B10760008) residues on proteins. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][7] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[8]
Boc Group Deprotection
The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal a primary amine. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[1][9] This reaction is typically fast and proceeds at room temperature.[9] The resulting amine can then be used for subsequent conjugation reactions.
Experimental Protocols
The following are detailed methodologies for the key transformations involving Boc-NH-PEG4-CH2CH2COOH.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)
This protocol describes the formation of an amide bond between the linker and an amine-containing molecule.
Materials:
-
Boc-NH-PEG4-CH2CH2COOH
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Activation of Boc-NH-PEG4-CH2CH2COOH:
-
Dissolve Boc-NH-PEG4-CH2CH2COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1]
-
Add the EDC/NHS solution to the linker solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated linker solution to the amine solution. The molar ratio of linker to the amine-containing molecule should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution (for neutralization, if required)
-
Anhydrous sodium sulfate
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 1-2 hours).[9]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Applications in Drug Development
Boc-NH-PEG4-CH2CH2COOH is a key building block in the synthesis of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, this linker can be used to attach a cytotoxic payload to an antibody. The workflow typically involves conjugating the linker to the antibody via its lysine residues, followed by deprotection of the Boc group and subsequent attachment of the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein. Boc-NH-PEG4-CH2CH2COOH can serve as the linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The synthesis involves sequential amide bond formations and a Boc deprotection step.
Caption: Workflow for PROTAC synthesis.
Purification and Characterization
The purification of the final conjugates is critical to remove unreacted starting materials and byproducts. For protein conjugates, size-exclusion chromatography (SEC) is a common and effective method.[10] Other techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase chromatography (RPC) can also be employed, particularly for separating species with different degrees of labeling or positional isomers.[10]
Characterization of the final ADC or PROTAC is essential to confirm its identity, purity, and activity. Techniques such as mass spectrometry are used to determine the molecular weight and confirm the structure. For ADCs, methods are employed to determine the drug-to-antibody ratio (DAR).[11]
Conclusion
Boc-NH-PEG4-CH2CH2COOH is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, hydrophilic spacer, and orthogonal protecting groups provide researchers with a high degree of control over the synthesis of complex biomolecules. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective utilization of this important crosslinker in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | 756525-91-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemwhat.com [chemwhat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
